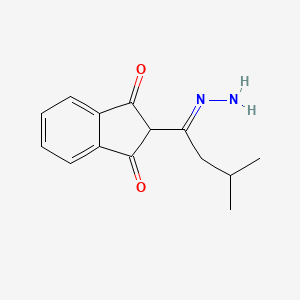
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole
Descripción general
Descripción
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole (BR-MMP) is an organic compound that is used in various scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C10H13BrN. BR-MMP is a derivative of pyrrole, a five-membered heterocyclic aromatic compound that is found in many natural products, such as proteins, carbohydrates, and alkaloids. BR-MMP has been studied for its potential medicinal properties, such as its ability to interact with various biological systems.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole has been studied for its potential medicinal properties. It has been shown to interact with various biological systems, including proteins, enzymes, and receptors. It has been used in studies of drug metabolism and pharmacokinetics, as well as in studies of enzyme inhibition. This compound has also been used to study the structure-activity relationships of various drugs. In addition, this compound has been used in the development of new drug delivery systems and in the design of novel drug combinations.
Mecanismo De Acción
Mode of Action
It’s worth noting that brominated compounds often interact with their targets through halogen bonding, where the bromine atom forms a weak bond with a protein or enzyme, potentially altering its function .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including suzuki–miyaura cross-coupling, a widely applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It is known that brominated compounds generally have high gi absorption and are bbb permeant .
Result of Action
Brominated compounds can have various effects depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction yields a high yield of the compound. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it has been used in a variety of studies, including studies of drug metabolism and pharmacokinetics, as well as in studies of enzyme inhibition.
However, this compound has some disadvantages for use in laboratory experiments. It is a relatively expensive compound, and its synthesis requires the use of a palladium catalyst and a base. In addition, it is not soluble in water, and its solubility in organic solvents is limited. Furthermore, its interaction with biological systems is not well understood, and its effects on various systems have not been fully elucidated.
Direcciones Futuras
Given the potential medicinal properties of 1-(5-Bromo-2-methylphenyl)-2,5-dimethyl-1H-pyrrole, there are several potential future directions for research. One potential direction is to further study its interaction with various biological systems, such as proteins, enzymes, and receptors. This could lead to a better understanding of its mechanism of action and its effects on various systems. In addition, further research could be done to optimize the synthesis of this compound, as well as to develop new drug delivery systems and novel drug combinations based on this compound. Finally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
1-(5-bromo-2-methylphenyl)-2,5-dimethylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN/c1-9-4-7-12(14)8-13(9)15-10(2)5-6-11(15)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQMHNWBQVNWNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)N2C(=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

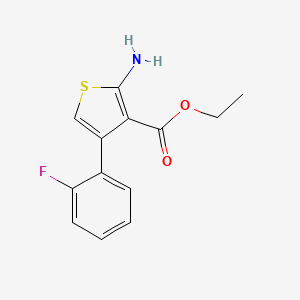

![3-[4-(Methylthio)benzylamino]-pyridine](/img/structure/B6351797.png)
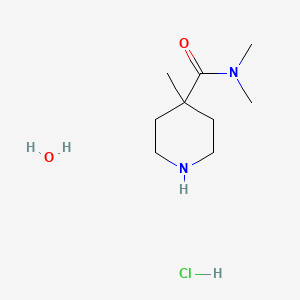
![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)
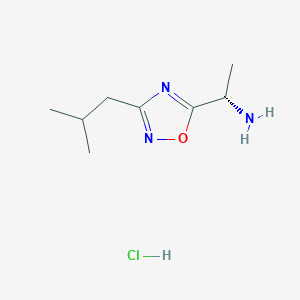
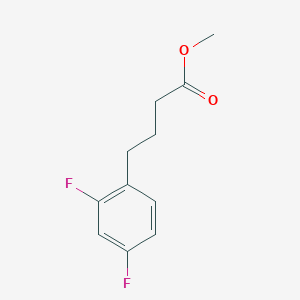
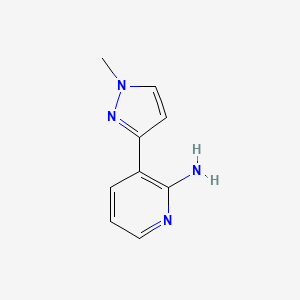
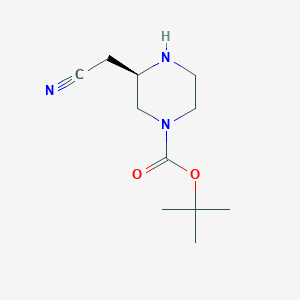
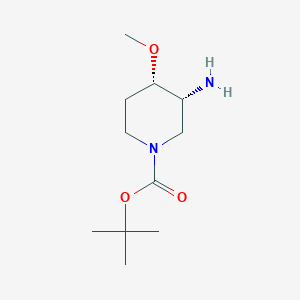
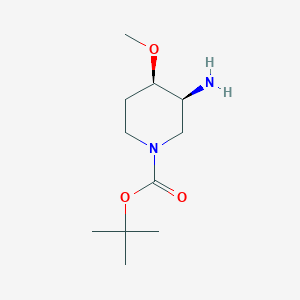
![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)
